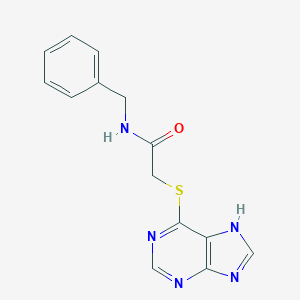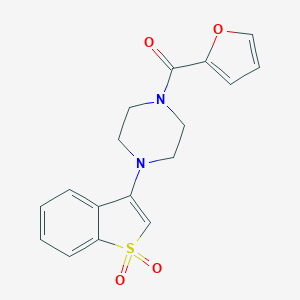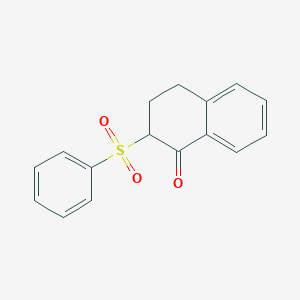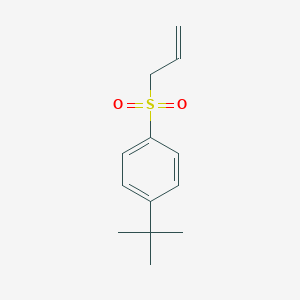![molecular formula C18H16N4O2 B498568 {2-[(2-甲基-1H-苯并咪唑-1-基)甲基]-1H-苯并咪唑-1-基}乙酸 CAS No. 891450-20-7](/img/structure/B498568.png)
{2-[(2-甲基-1H-苯并咪唑-1-基)甲基]-1H-苯并咪唑-1-基}乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of benzimidazole . It has been the subject of experimental and theoretical investigations, particularly in relation to its optimized geometrical structure, electronic and vibrational features .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The synthesis involves the use of the B3LYP/6-311++G(d,p) basis set . More detailed information about the synthesis process would require access to the full text of the relevant papers.Molecular Structure Analysis
The molecular structure of this compound has been analyzed using the B3LYP/6-311++G(d,p) basis set . This analysis provides information about the optimized geometrical structure, electronic and vibrational features of the compound .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, benzimidazole derivatives are known to be bases . More detailed information about the chemical reactions of this compound would require access to the full text of the relevant papers.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques . These include vibrational assignments and calculations of the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .科学研究应用
振动光谱和量子计算研究
该化合物使用 B3LYP/6-311++G(d,p) 基组对其优化几何结构、电子和振动特征进行了研究 . 利用获得的 FT-IR 和 FT 拉曼数据完成了化合物的振动分配和基本模式表征,这对于理解分子行为和相互作用至关重要。
分子对接研究
已经进行了分子对接研究以预测蛋白质结合和药物作用 . 这些研究对于药物设计至关重要,因为它们提供了对化合物与目标蛋白质之间分子相互作用的见解,这可能导致新药的开发。
非线性光学 (NLO) 性质
已经检查了该化合物的一阶超极化率,这是其 NLO 特征的量度 . NLO 材料对于光通信和计算中的应用非常重要,因为它们可以改变光的频率、产生二次谐波或光学切换信号。
抗菌和抗真菌活性
苯并咪唑的衍生物(包括给定化合物)已针对抗菌和抗真菌活性进行了筛选 . 这些活性是使用圆盘扩散和最小抑菌浓度 (MIC) 等方法测量的,这些方法对于开发新的抗菌剂至关重要。
取代苯并咪唑喹诺酮的合成
该化合物是合成取代苯并咪唑喹诺酮的关键前体 . 这些喹诺酮以其抗菌特性而闻名,并用于治疗各种细菌感染。
可逆相变材料
它已被用于合成可逆固液相变配位聚合物晶体 . 这种材料在智能材料和技术领域具有潜在的应用,其中可以通过外部刺激(如温度或光)触发物理状态的可逆变化。
作用机制
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors , which suggests that this compound may have multiple targets.
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This interaction could lead to changes in the function of these biopolymers, potentially affecting cellular processes.
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability , suggesting that this compound may also have favorable ADME properties.
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the synthesis of benzimidazole derivatives can be influenced by various environmental conditions , which may indirectly affect the action of this compound.
生化分析
Biochemical Properties
{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and stability. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
属性
IUPAC Name |
2-[2-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-19-13-6-2-4-8-15(13)21(12)10-17-20-14-7-3-5-9-16(14)22(17)11-18(23)24/h2-9H,10-11H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTNCBUHBXKELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)
![1-[4-(Allylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B498486.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)
![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)
![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)





![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498500.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498501.png)

